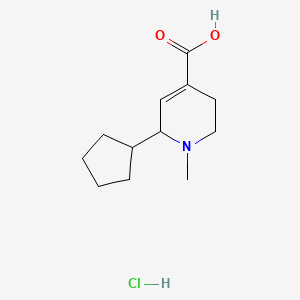
Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, a sulfamoylmethyl group, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Sulfamoylmethyl Group: The sulfamoylmethyl group can be introduced by reacting the morpholine derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.
Addition of the Tert-butyl Group: The tert-butyl group can be added through esterification using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the sulfamoylmethyl group.
Reduction: Reduction reactions may target the carbonyl group in the ester moiety.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the sulfamoylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used and may include various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfamoylmethyl group can interact with active sites, while the morpholine ring provides structural stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
- Tert-butyl 3-(S)-[methoxy(methyl)carbamoyl]morpholine-4-carboxylate
Uniqueness
Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other morpholine derivatives that may lack this functional group.
Eigenschaften
Molekularformel |
C10H20N2O5S |
|---|---|
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
XLJRPLOHASPHJI-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CS(=O)(=O)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide](/img/structure/B13489471.png)


![4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)


![{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride](/img/structure/B13489524.png)

